

Mass Spectrometry of 4-Methyl-1,4-heptadiene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1,4-heptadiene

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This technical guide provides an in-depth analysis of the mass spectrometry of **4-Methyl-1,4-heptadiene** (C₈H₁₄), a volatile organic compound. This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents quantitative mass spectral data, and provides a standardized experimental protocol for its analysis.

Compound Information

Identifier	Value
Compound Name	4-Methyl-1,4-heptadiene
Molecular Formula	C ₈ H ₁₄
Molecular Weight	110.1968 g/mol [1] [2] [3]
CAS Number	13857-55-1 [1] [2] [3]

Electron Ionization Mass Spectrum Data

The mass spectrum of **4-Methyl-1,4-heptadiene** was obtained from the National Institute of Standards and Technology (NIST) database.[\[1\]](#) The data presented below corresponds to the electron ionization (EI) mass spectrum.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	35.8
29	24.1
39	45.9
41	100.0
43	29.5
53	21.1
55	60.2
67	32.7
69	11.2
81	35.8
95	29.5
110 (M ⁺)	15.4

Note: The molecular ion peak (M⁺) is observed at m/z 110.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific instrumental parameters for the reference spectrum from NIST are not detailed, a general protocol for the analysis of volatile organic compounds like **4-Methyl-1,4-heptadiene** using GC-MS is provided below.

3.1. Sample Preparation

- Prepare a dilute solution of **4-Methyl-1,4-heptadiene** in a volatile solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm range (1-10 ppm) to avoid column overloading.
- Transfer the solution to a 2 mL autosampler vial and cap securely.

3.2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to handle the volatile nature of the analyte.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
 - Hold: Hold at 200 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

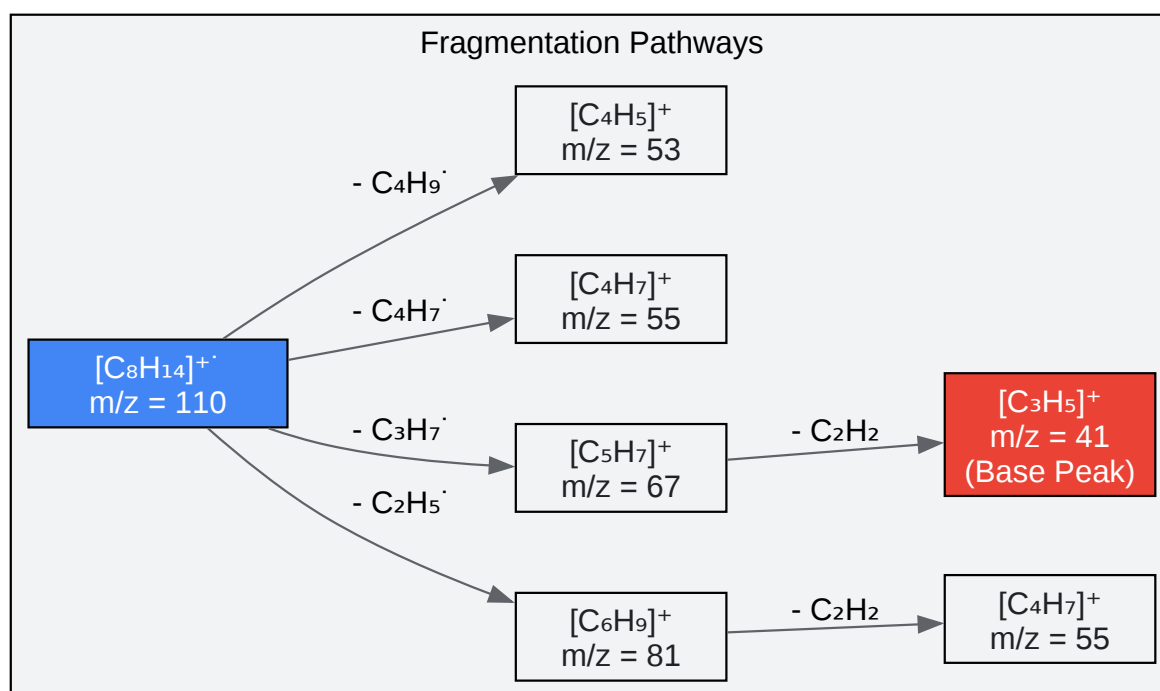
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 20 - 200.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.

3.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show a peak corresponding to **4-Methyl-1,4-heptadiene**. The mass spectrum of this peak can then be extracted and compared to reference spectra for identification.

Fragmentation Pathway

The fragmentation of **4-Methyl-1,4-heptadiene** upon electron ionization leads to the formation of several characteristic fragment ions. The proposed fragmentation pathway is illustrated below. The stability of the resulting carbocations is a key factor driving the fragmentation process.^{[4][5]}



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Caption: Proposed fragmentation pathway of **4-Methyl-1,4-heptadiene** under EI-MS.

Interpretation of the Mass Spectrum

The mass spectrum of **4-Methyl-1,4-heptadiene** is characterized by a base peak at m/z 41. The molecular ion peak is observed at m/z 110.

- m/z 110 (M^+): This peak represents the intact molecule with one electron removed.
- m/z 95: Loss of a methyl radical ($\bullet\text{CH}_3$).
- m/z 81: Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$).
- m/z 67: Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$). This is a prominent peak.
- m/z 55: This can be formed through multiple pathways, including the loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$) or through subsequent fragmentation of larger ions.
- m/z 41 (Base Peak): This highly stable allyl cation ($[\text{C}_3\text{H}_5]^+$) is the most abundant fragment, indicating a favorable fragmentation pathway leading to its formation.

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